molecular formula C8H12N2O2 B1338901 5-(tert-butyl)isoxazole-3-carboxamide CAS No. 71433-22-2

5-(tert-butyl)isoxazole-3-carboxamide

Cat. No.: B1338901
CAS No.: 71433-22-2
M. Wt: 168.19 g/mol
InChI Key: COLGDTYRVFYBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-butyl)isoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H12N2O2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research .

Cellular Effects

The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-Tert-butyl-1,2-oxazole-3-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with this compound .

Metabolic Pathways

5-Tert-butyl-1,2-oxazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within cells. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 5-Tert-butyl-1,2-oxazole-3-carboxamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its overall bioavailability and activity. Understanding its transport and distribution is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalylamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-butyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with molecular targets. Additionally, the carboxamide functional group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

5-tert-butyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLGDTYRVFYBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536214
Record name 5-tert-Butyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71433-22-2
Record name 5-tert-Butyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.